LXE408

Übersicht

Beschreibung

LXE408 ist ein First-in-Class-Wirkstoff, der von Novartis in Zusammenarbeit mit der Initiative Drugs for Neglected Diseases (DNDi) entwickelt wurde. Es handelt sich um einen kinetoplastiden-selektiven Proteasom-Inhibitor, der zur Behandlung der viszeralen Leishmaniose entwickelt wurde, einer schweren parasitären Krankheit, die durch Leishmania-Spezies verursacht wird . Dieser Wirkstoff hat in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt, was ihn zu einer potenziellen neuen oralen Behandlung für diese vernachlässigte Tropenkrankheit macht .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für LXE408 umfassen mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die detaillierte Syntheseroute ist ein Geschäftsgeheimnis von Novartis und DNDi. Es ist bekannt, dass der Wirkstoff durch eine Reihe von chemischen Reaktionen synthetisiert wird, die seine Selektivität und Wirksamkeit gegen das Kinetoplastiden-Proteasom gewährleisten . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten.

Analyse Chemischer Reaktionen

LXE408 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit dem Proteasom von Kinetoplastiden-Parasiten konzentrieren. Es ist bekannt, dass der Wirkstoff das Proteasom durch Bindung an sein aktives Zentrum hemmt und so den Abbau von Proteinen verhindert, die für das Überleben des Parasiten unerlässlich sind . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und Puffer, die die Stabilität und Aktivität des Proteasoms während des Hemmungsprozesses aufrechterhalten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Proteasomkomplexe, die zum Tod des Parasiten führen .

Wissenschaftliche Forschungsanwendungen

LXE408 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des Proteasoms von Kinetoplastiden-Parasiten. Das Proteasom ist ein Proteinkomplex, der für den Abbau unerwünschter oder beschädigter Proteine verantwortlich ist. Durch die Bindung an das aktive Zentrum des Proteasoms verhindert this compound den Abbau essentieller Proteine, was zur Anhäufung toxischer Proteine führt und schließlich den Tod des Parasiten verursacht . Diese selektive Hemmung wird durch die einzigartige Struktur des Wirkstoffs erreicht, die es ihm ermöglicht, spezifisch an das Kinetoplastiden-Proteasom zu binden, ohne das Säugetier-Proteasom zu beeinflussen .

Wirkmechanismus

LXE408 exerts its effects by selectively inhibiting the proteasome of kinetoplastid parasites. The proteasome is a protein complex responsible for degrading unwanted or damaged proteins. By binding to the active site of the proteasome, this compound prevents the degradation of essential proteins, leading to the accumulation of toxic proteins and ultimately causing the death of the parasite . This selective inhibition is achieved through the compound’s unique structure, which allows it to bind specifically to the kinetoplastid proteasome without affecting the mammalian proteasome .

Vergleich Mit ähnlichen Verbindungen

LXE408 wird mit anderen Proteasom-Inhibitoren wie GNF6702 und GSK3494245 verglichen. Diese Verbindungen zielen ebenfalls auf das Proteasom von Kinetoplastiden-Parasiten ab, unterscheiden sich jedoch in ihrer Struktur und Selektivität . This compound ist einzigartig in seiner hohen Selektivität für das Kinetoplastiden-Proteasom, was es zu einer effektiveren und sichereren Option zur Behandlung der viszeralen Leishmaniose macht . Ähnliche Verbindungen umfassen:

GSK3494245: Ein präklinischer Kandidat für die viszerale Leishmaniose, der durch Hemmung des Leishmania-Proteasoms wirkt.

This compound zeichnet sich durch sein fortgeschrittenes klinisches Entwicklungsstadium und sein Potenzial als neue orale Behandlung für die viszerale Leishmaniose aus .

Biologische Aktivität

LXE408 is a novel compound that has emerged as a promising candidate for the treatment of visceral leishmaniasis, a severe parasitic disease caused by the Leishmania species. This compound is a kinetoplastid-selective proteasome inhibitor developed through collaborative efforts between Novartis and the Drugs for Neglected Diseases initiative (DNDi). Currently, this compound is undergoing clinical trials, with Phase II studies initiated in Ethiopia and India to assess its efficacy and safety in humans.

This compound functions primarily as a proteasome inhibitor , targeting the unique proteasome found in kinetoplastid parasites. This mechanism disrupts the protein degradation pathways essential for parasite survival and replication. Research has shown that this compound binds non-competitively to the Leishmania tarentolae proteasome, which is critical for its therapeutic action against leishmaniasis .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant antileishmanial activity in murine models. It has shown efficacy against both visceral and cutaneous forms of leishmaniasis, with IC50 values indicating potent inhibition of parasite growth . The following table summarizes key findings from these studies:

Clinical Trials

This compound is currently in Phase II clinical trials, with studies designed to evaluate its safety and efficacy compared to standard treatments. The trials are being conducted in Ethiopia and India, targeting diverse populations to understand geographical variations in drug response . The following points highlight important aspects of these trials:

- Trial Design : Randomized, controlled trials comparing this compound with standard care (sodium stibogluconate and paromomycin).

- Patient Demographics : Adults aged 18-44 years, with confirmed cases of visceral leishmaniasis.

- Primary Outcomes : Efficacy measured by parasite clearance rates and safety assessed through adverse event monitoring.

Case Study 1: Ethiopian Trial

In Ethiopia, a trial involving 52 participants has been initiated to assess this compound's effectiveness as an oral treatment option. Preliminary results indicate that patients receiving this compound experience fewer side effects compared to traditional injectable therapies, which often require hospitalization due to potential toxicity .

Case Study 2: Indian Trial

Simultaneously, a trial in India aims to evaluate this compound's performance across different ethnic backgrounds. Initial data suggest that this compound may offer comparable efficacy to existing treatments but with improved patient compliance due to its oral administration route .

Comparative Analysis of Treatments

The following table compares this compound with current standard treatments for visceral leishmaniasis:

| Treatment | Administration Route | Duration | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Oral | 10 days | High | Mild gastrointestinal issues |

| Sodium Stibogluconate | Injectable | 17 days | Moderate | Painful injections, potential toxicity |

| Paromomycin | Injectable | 17 days | Moderate | Allergic reactions, nephrotoxicity |

Eigenschaften

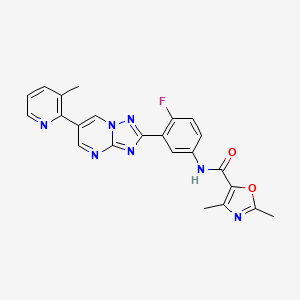

IUPAC Name |

N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVVPYCWVLCWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799330-15-6 | |

| Record name | LXE-408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799330156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LXE-408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIK6I0DA01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.